molecular formula C17H25N3O4 B13787888 (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid

Cat. No.: B13787888
M. Wt: 335.4 g/mol
InChI Key: KOVNJSQFKBLESW-UHFFFAOYSA-N
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Description

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and an acetic acid moiety. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc Group: The Boc group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling with Pyridine: The protected piperidine is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Boc-amino-piperidin-1-yl)-thiophen-3-yl-acetic acid
  • (3-Boc-amino-piperidin-1-yl)-naphthalen-2-yl-acetic acid
  • (3-Boc-amino-piperidin-1-yl)-thiophen-2-yl-acetic acid

Uniqueness

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid is unique due to the presence of both the piperidine and pyridine rings, which can confer distinct chemical and biological properties. The combination of these rings with the acetic acid moiety and the Boc-protected amine makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-13-5-4-10-20(11-13)14(15(21)22)12-6-8-18-9-7-12/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

KOVNJSQFKBLESW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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